Cas no 57614-92-3 (4-(piperidin-4-yl)butan-1-ol)
4-(piperidin-4-yl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinebutanol
- 4-(4-Piperidyl)-1-butanol
- 4-piperidin-4-ylbutan-1-ol
- 4-(4-HYDROXYBUTYL)PIPERIDINE
- 4-piperidin-4-yl-butan-1-ol
- 4-(Piperidin-4-yl)butan-1-ol
- MFCD02178381
- 57614-92-3
- SCHEMBL2544949
- AKOS006334536
- SB42968
- SY011920
- DTXSID80382795
- DS-17235
- EN300-6497680
- CS-D0191
- DB-349526
- 4-(piperidin-4-yl)butan-1-ol;4-(4-Piperidyl)-1-butanol
- A869634
- 4-(piperidin-4-yl)butan-1-ol
-
- MDL: MFCD02178381
- Inchi: 1S/C9H19NO/c11-8-2-1-3-9-4-6-10-7-5-9/h9-11H,1-8H2
- InChI Key: YRKCHKQZWFMCPB-UHFFFAOYSA-N
- SMILES: OCCCCC1CCNCC1
Computed Properties
- Exact Mass: 157.14700
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 89.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 0.921±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 57-60 ºC
- Boiling Point: 122 ºC (12 Torr)
- Flash Point: 88.2±10.5 ºC,
- Solubility: Dissolution (79 g/l) (25 º C),
- PSA: 32.26000
- LogP: 1.47740
4-(piperidin-4-yl)butan-1-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(piperidin-4-yl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850807-250mg |
4-(4-Piperidyl)-1-butanol |
57614-92-3 | ≥95% | 250mg |
405.90 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09957-25g |
4-(PIPERIDIN-4-YL)BUTAN-1-OL |
57614-92-3 | 95% | 25g |
$1000 | 2023-09-07 | |
| Chemenu | CM179618-1g |
4-(Piperidin-4-yl)butan-1-ol |
57614-92-3 | 95% | 1g |
$126 | 2021-08-05 | |
| Chemenu | CM179618-5g |
4-(Piperidin-4-yl)butan-1-ol |
57614-92-3 | 95% | 5g |
$393 | 2021-08-05 | |
| Chemenu | CM179618-10g |
4-(Piperidin-4-yl)butan-1-ol |
57614-92-3 | 95% | 10g |
$655 | 2021-08-05 | |
| ChemScence | CS-D0191-100mg |
4-(4-Piperidyl)-1-butanol |
57614-92-3 | 100mg |
$79.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84640-1g |
4-(4-Piperidyl)-1-butanol |
57614-92-3 | 1g |
¥1729.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84640-5g |
4-(4-Piperidyl)-1-butanol |
57614-92-3 | 5g |
¥4579.0 | 2021-09-08 | ||
| TRC | B450053-50mg |
4-(piperidin-4-yl)butan-1-ol |
57614-92-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450053-100mg |
4-(piperidin-4-yl)butan-1-ol |
57614-92-3 | 100mg |
$ 65.00 | 2022-06-07 |
4-(piperidin-4-yl)butan-1-ol Suppliers
4-(piperidin-4-yl)butan-1-ol Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-(piperidin-4-yl)butan-1-ol
Professional Introduction to 4-(piperidin-4-yl)butan-1-ol (CAS No. 57614-92-3)
4-(piperidin-4-yl)butan-1-ol, a compound with the chemical formula C10H20N2O, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 57614-92-3, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a piperidine ring and an alcohol functional group makes it a versatile intermediate in the synthesis of various bioactive molecules.
The piperidine moiety is a common pharmacophore in many drugs, known for its ability to enhance binding affinity and metabolic stability. In particular, the 4-substituted piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory compounds. The butan-1-ol side chain in 4-(piperidin-4-yl)butan-1-ol provides additional flexibility, allowing for further functionalization and the development of novel derivatives with tailored biological activities.
Recent advancements in drug design have highlighted the importance of heterocyclic compounds in developing next-generation therapeutics. The compound 4-(piperidin-4-yl)butan-1-ol has been explored in several preclinical studies for its potential role as a precursor in the synthesis of small-molecule inhibitors. These inhibitors target various enzymatic pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The alcohol group in the molecule can be easily modified through esterification or etherification reactions, enabling the creation of prodrugs or conjugates that improve bioavailability and targeted delivery.
In the context of medicinal chemistry, the synthesis of 4-(piperidin-4-yl)butan-1-ol involves multi-step organic transformations, including nucleophilic substitution reactions and reduction processes. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the piperidine ring from simpler precursors. These synthetic strategies not only provide efficient routes to the target molecule but also allow for scalability, which is crucial for industrial applications.
The pharmacological profile of 4-(piperidin-4-yl)butan-1-ol has been investigated through both computational modeling and experimental assays. Computational studies have predicted favorable interactions between this compound and biological targets, such as G protein-coupled receptors (GPCRs) and kinases. These predictions are supported by experimental data showing that certain derivatives exhibit potent binding affinities and modulatory effects on these targets. Such findings underscore the compound's potential as a lead structure in drug development programs.
The versatility of 4-(piperidin-4-yl)butan-1-ol extends beyond its role as a synthetic intermediate. It has been utilized in the development of novel ligands for neurotransmitter receptors, which are critical in treating conditions like depression, anxiety, and Parkinson's disease. The ability to fine-tune the pharmacological properties through structural modifications makes this compound an invaluable tool for medicinal chemists seeking to develop innovative therapeutics.
Moreover, the environmental and safety considerations associated with 4-(piperidin-4-yl)butan-1-ol are minimal due to its non-toxic nature and lack of hazardous properties. This makes it an attractive candidate for both academic research and industrial applications without posing significant risks to human health or the environment. The compound's stability under various storage conditions further enhances its practicality in laboratory settings.
In conclusion, 4-(piperidin-4-ytl)butan-l ol (CAS No. 57614 -92 -3) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features, coupled with its synthetic accessibility and favorable pharmacological properties, make it a promising candidate for further exploration. As research continues to uncover new therapeutic targets and innovative drug design strategies, compounds like this will play an increasingly important role in addressing unmet medical needs.
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